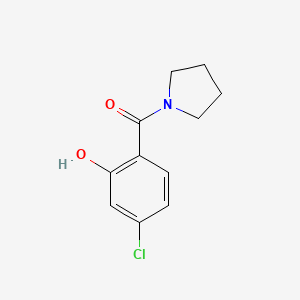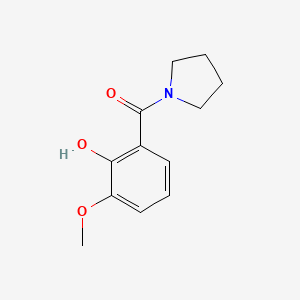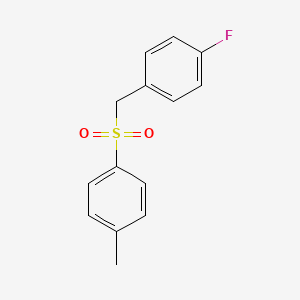
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPPM, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the binding of acetylcholine. When (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone binds to the receptor, it enhances the binding of acetylcholine and increases the activity of the receptor. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have various biochemical and physiological effects. In the brain, it has been shown to improve cognitive function by enhancing the activity of the α7 nicotinic acetylcholine receptor. In cancer cells, it has been shown to induce apoptosis, leading to the inhibition of cell growth. (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments, including its ability to enhance the activity of the α7 nicotinic acetylcholine receptor and inhibit the growth of cancer cells. However, there are also limitations to its use, including the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is to further investigate its potential use in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. Another direction is to explore its potential use in the treatment of other types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized using various methods, including the reaction of 3-(6-methoxypyridin-3-yl)-3,6-dihydro-2H-pyridin-4-one with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3-(6-methoxypyridin-3-yl)-3,6-dihydro-2H-pyridin-4-one with benzaldehyde in the presence of sodium borohydride.
Applications De Recherche Scientifique
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in cognitive function and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been studied for its potential use in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-8-7-16(13-19-17)18(21)20-11-9-15(10-12-20)14-5-3-2-4-6-14/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWIWMCDQBYNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

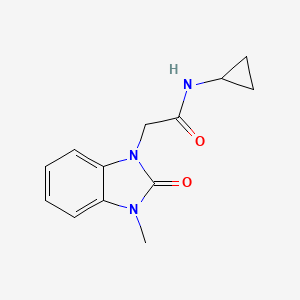



![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)
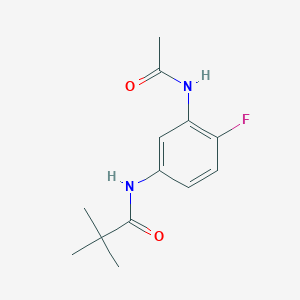


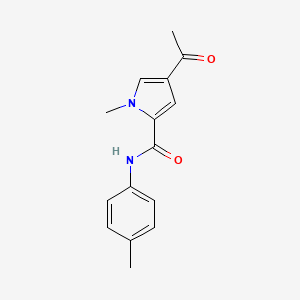
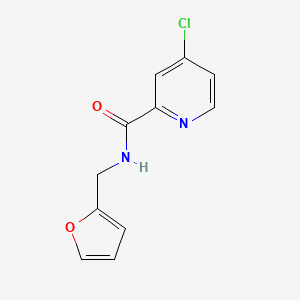
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
